Cas no 89015-27-0 ((R)-Hydroxyphenylacetic acid isopropyl ester)

(R)-Hydroxyphenylacetic acid isopropyl ester structure
89015-27-0 structure
Product Name:(R)-Hydroxyphenylacetic acid isopropyl ester
Numero CAS:89015-27-0
MF:C11H14O3
MW:194.227063655853
CID:615856
Update Time:2023-11-22

(R)-Hydroxyphenylacetic acid isopropyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-hydroxy-, 1-methylethyl ester, (R)-
    • Hydroxy-phenyl-acetic acid isopropyl ester
    • (R)-Hydroxyphenylacetic acid isopropyl ester
    • E83354
    • ISOPROPYL (R)-2-HYDROXY-2-PHENYLACETATE
    • (R)-isopropyl 2-hydroxy-2-phenylacetate? (Pregabalin Impurity
    • Pregabalin Impurity 19
    • Benzeneacetic acid, α-hydroxy-, 1-methylethyl ester, (αR)-
    • Pregabalin Impurity 81
    • Pregabalin Impurity 95
    • 1-Methylethyl (αR)-α-hydroxybenzeneacetate (ACI)
    • Benzeneacetic acid, α-hydroxy-, 1-methylethyl ester, (R)- (ZCI)
    • (R)-Isopropyl mandelate
    • (R)-Mandelic acid isopropyl ester
    • Isopropyl (R)-mandelate
    • Inchi: 1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1
    • Chiave InChI: SCJJMBMUZTUIJU-SNVBAGLBSA-N
    • Sorrisi: [C@H](C1C=CC=CC=1)(O)C(=O)OC(C)C

Proprietà calcolate

  • Massa esatta: 194.094294304 g/mol
  • Massa monoisotopica: 194.094294304 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 183
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 194.23
  • XLogP3: 2
  • Superficie polare topologica: 46.5

(R)-Hydroxyphenylacetic acid isopropyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Asymmetric intramolecular Cannizzaro reaction of anhydrous phenylglyoxal
Ishihara, Kazuaki; Yano, Takayuki; Fushimi, Makoto, Journal of Fluorine Chemistry, 2008, 129(10), 994-997

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Copper sulfate ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (4S,4′S)-2,2′-[(1S)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ;  4 h, rt
1.2 Reagents: Water ;  rt → 40 °C; 15 min, 40 °C
Riferimento
Catalytic asymmetric reaction with water: enantioselective synthesis of α-hydroxyesters by a copper-carbenoid O-H insertion reaction
Zhu, Shou-Fei; Chen, Chao; Cai, Yan; Zhou, Qi-Lin, Angewandte Chemie, 2008, 47(5), 932-934

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline]
1.2 Reagents: 1,2-Dichloroethane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Solvents: Dichloromethane
Riferimento
Efficient Lewis acid catalyzed intramolecular Cannizzaro reaction
Russell, Albert E.; Miller, Steven P.; Morken, James P., Journal of Organic Chemistry, 2000, 65(24), 8381-8383

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Water ;  17 h, pH 8, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Synthesis of chiral α-aryl-α-hydroxyacetic acids: substituent effects in pig liver acetone powder (PLAP) induced enantioselective hydrolysis
Basavaiah, Deevi; Krishna, Peddinti Rama, Tetrahedron, 1995, 51(8), 2403-16

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Dibutylmagnesium ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-9-phenanthrenyl… Solvents: Mesitylene ,  Toluene ;  10 min, rt
1.2 Reagents: Catecholborane ;  24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Scandium triflate ,  1799512-71-2 Solvents: Tetrahydrofuran ;  30 min, 35 °C; 35 °C → 0 °C
1.2 48 h, 0 °C
Riferimento
Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective Acylation
Zhang, Yuheng; Liu, Xiaohua; Zhou, Lin; Wu, Wangbin; Huang, Tianyu; et al, Chemistry - A European Journal, 2014, 20(48), 15884-15890

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Cobalt diacetate ,  2,2′-[(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[(E)-nitrilomethylidyne]]bis[phenol] Solvents: Toluene ;  10 min, rt
1.2 Catalysts: Tempo ;  5 min, rt
1.3 Reagents: Oxygen ;  9 h, 90 °C
Riferimento
Chiral cobalt-catalyzed enantioselective aerobic oxidation of α-hydroxy esters
Alamsetti, Santosh Kumar; Sekar, Govindasamy, Chemical Communications (Cambridge, 2010, 46(38), 7235-7237

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Water ;  2 h, pH 7, 30 °C
Riferimento
Asymmetric reduction of ketones by employing Rhodotorula sp. AS2.2241 and synthesis of the β-blocker (R)-nifenalol
Yang, Wei; Xu, Jian-He; Xie, Yan; Xu, Yi; Zhao, Gang; et al, Tetrahedron: Asymmetry, 2006, 17(12), 1769-1774

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Iron(2+), bis(acetonitrile)bis[1,3-dihydro-1-[5-(trifluoromethyl)-2-pyridinyl-κN… Solvents: Dichloromethane ;  16 h, rt
Riferimento
Chiral-at-Iron Catalyst: Expanding the Chemical Space for Asymmetric Earth-Abundant Metal Catalysis
Hong, Yubiao; Jarrige, Lucie; Harms, Klaus; Meggers, Eric, Journal of the American Chemical Society, 2019, 141(11), 4569-4572

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: (R)-Alpine borane
Riferimento
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium formate Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Methanol ;  5 h, 40 °C
Riferimento
Dual Pathway for the Asymmetric Transfer Hydrogenation of α-Ketoimides to Chiral α-Hydroxy Imides or Chiral α-Hydroxy Esters
Zhao, Qiankun; Zhao, Yuxi; Liao, Hang; Cheng, Tanyu; Liu, Guohua, ChemCatChem, 2016, 8(2), 412-416

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: (R)-Alpine borane
Riferimento
Selective reductions. 37. Asymmetric reduction of prochiral ketones with B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane
Brown, Herbert C.; Pai, G. Ganesh, Journal of Organic Chemistry, 1985, 50(9), 1384-94

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-[(1H-1,2,3-triazol-5-ylmet… (polystyrene-supported) Solvents: Chloroform ;  30 h, rt
Riferimento
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates
Salunke, Santosh B.; Babu, N. Seshu; Chen, Chien-Tien, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3,5-Bis(1,1-dimethylethyl)-2-(hydroxy-κO)phenyl]methylene]-3-meth… Solvents: Toluene ;  19 h, rt
1.2 Reagents: Water
Riferimento
Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides
Weng, Shiue-Shien; Shen, Mei-Wen; Kao, Jun-Qi; Munot, Yogesh S.; Chen, Chien-Tien, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

(R)-Hydroxyphenylacetic acid isopropyl ester Raw materials

(R)-Hydroxyphenylacetic acid isopropyl ester Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd